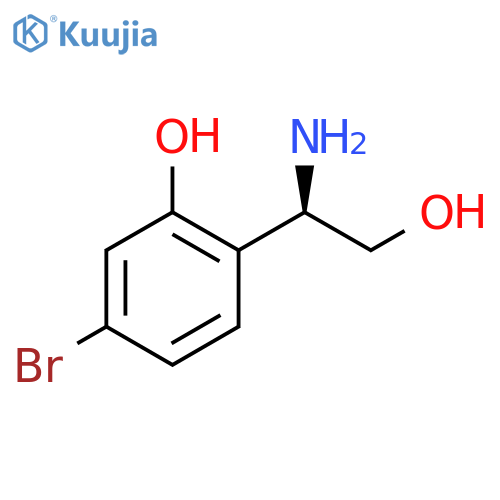

Cas no 1213922-61-2 (2-(1R)-1-amino-2-hydroxyethyl-5-bromophenol)

2-(1R)-1-amino-2-hydroxyethyl-5-bromophenol 化学的及び物理的性質

名前と識別子

-

- 2-(1R)-1-amino-2-hydroxyethyl-5-bromophenol

- EN300-1912612

- (r)-2-(1-Amino-2-hydroxyethyl)-5-bromophenol

- AKOS015929604

- 2-[(1R)-1-AMINO-2-HYDROXYETHYL]-5-BROMOPHENOL

- CS-0353815

- 1213922-61-2

- Benzeneethanol, β-amino-4-bromo-2-hydroxy-, (βR)-

-

- インチ: 1S/C8H10BrNO2/c9-5-1-2-6(7(10)4-11)8(12)3-5/h1-3,7,11-12H,4,10H2/t7-/m0/s1

- InChIKey: OCMZLIPLJLNCOA-ZETCQYMHSA-N

- ほほえんだ: [C@H](C1C=CC(Br)=CC=1O)(N)CO

計算された属性

- せいみつぶんしりょう: 230.98949g/mol

- どういたいしつりょう: 230.98949g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 145

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 66.5Ų

じっけんとくせい

- 密度みつど: 1.672±0.06 g/cm3(Predicted)

- ふってん: 415.0±40.0 °C(Predicted)

- 酸性度係数(pKa): 8.11±0.40(Predicted)

2-(1R)-1-amino-2-hydroxyethyl-5-bromophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1912612-0.25g |

2-[(1R)-1-amino-2-hydroxyethyl]-5-bromophenol |

1213922-61-2 | 0.25g |

$1432.0 | 2023-09-17 | ||

| Enamine | EN300-1912612-2.5g |

2-[(1R)-1-amino-2-hydroxyethyl]-5-bromophenol |

1213922-61-2 | 2.5g |

$3051.0 | 2023-09-17 | ||

| Enamine | EN300-1912612-10.0g |

2-[(1R)-1-amino-2-hydroxyethyl]-5-bromophenol |

1213922-61-2 | 10g |

$6697.0 | 2023-06-02 | ||

| Enamine | EN300-1912612-1.0g |

2-[(1R)-1-amino-2-hydroxyethyl]-5-bromophenol |

1213922-61-2 | 1g |

$1557.0 | 2023-06-02 | ||

| Enamine | EN300-1912612-1g |

2-[(1R)-1-amino-2-hydroxyethyl]-5-bromophenol |

1213922-61-2 | 1g |

$1557.0 | 2023-09-17 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424485-100mg |

(r)-2-(1-Amino-2-hydroxyethyl)-5-bromophenol |

1213922-61-2 | 98% | 100mg |

¥34543.00 | 2024-08-09 | |

| Enamine | EN300-1912612-0.5g |

2-[(1R)-1-amino-2-hydroxyethyl]-5-bromophenol |

1213922-61-2 | 0.5g |

$1495.0 | 2023-09-17 | ||

| Enamine | EN300-1912612-5g |

2-[(1R)-1-amino-2-hydroxyethyl]-5-bromophenol |

1213922-61-2 | 5g |

$4517.0 | 2023-09-17 | ||

| Enamine | EN300-1912612-10g |

2-[(1R)-1-amino-2-hydroxyethyl]-5-bromophenol |

1213922-61-2 | 10g |

$6697.0 | 2023-09-17 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424485-500mg |

(r)-2-(1-Amino-2-hydroxyethyl)-5-bromophenol |

1213922-61-2 | 98% | 500mg |

¥37668.00 | 2024-08-09 |

2-(1R)-1-amino-2-hydroxyethyl-5-bromophenol 関連文献

-

Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542

-

Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855

-

Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716

-

Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

2-(1R)-1-amino-2-hydroxyethyl-5-bromophenolに関する追加情報

Chemical Compound CAS No. 1213922-61-2: A Comprehensive Overview

The chemical compound with CAS No. 1213922-61-2, also known as 5-Bromo-Phenol, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which includes a bromine atom attached to a phenol ring, making it a derivative of phenol with specific functional groups that contribute to its chemical properties and applications.

5-Bromo-Phenol has been extensively studied for its role in various chemical reactions and its potential applications in pharmaceuticals, agrochemicals, and materials science. Recent research has highlighted its ability to act as an intermediate in the synthesis of more complex molecules, particularly in the development of biologically active compounds. For instance, studies have shown that this compound can be used as a building block for creating anti-inflammatory agents and antioxidants due to its electron-donating properties.

The stereochemistry of 5-Bromo-Phenol plays a crucial role in its reactivity and selectivity in chemical reactions. The presence of the bromine atom at the para position of the phenol ring enhances its electrophilic substitution reactivity, making it a valuable substrate for nucleophilic aromatic substitution reactions. This property has been leveraged in the synthesis of novel materials with tailored electronic properties, such as conductive polymers and organic semiconductors.

In terms of synthesis, 5-Bromo-Phenol can be prepared through various methods, including bromination of phenol derivatives and selective oxidation of aromatic alcohols. Recent advancements in catalytic chemistry have enabled more efficient and environmentally friendly routes for its production, reducing the environmental footprint associated with traditional synthesis methods.

The biological activity of 5-Bromo-Phenol has also been a focal point of recent studies. Research indicates that this compound exhibits moderate antimicrobial activity against certain bacterial strains, making it a potential candidate for use in antiseptic formulations. Additionally, its ability to scavenge free radicals has positioned it as a promising ingredient in cosmetic products aimed at combating oxidative stress and skin aging.

In conclusion, 5-Bromo-Phenol (CAS No. 1213922-61-2) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthetic methodologies and biological studies, underscore its importance as a key molecule in modern chemistry.

1213922-61-2 (2-(1R)-1-amino-2-hydroxyethyl-5-bromophenol) 関連製品

- 1261615-15-9(4-Methoxy-2-(2-(trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyridine)

- 2192758-40-8(5-(4-Chlorophenyl)-N-(4-cyanotetrahydro-2H-pyran-4-yl)-2H-tetrazole-2-acetamide)

- 2164103-19-7(2,5-dimethyl-3-(prop-2-yn-1-yl)oxolane-3-carbaldehyde)

- 1210279-13-2(3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(4-ethoxy-3-methoxyphenyl)methyl]propanamide)

- 2059972-04-0(tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro1-benzopyran-2,3'-piperidine-1'-carboxylate)

- 2228141-56-6(1-(2-methoxy-4-methylphenyl)ethane-1,2-diol)

- 868223-46-5(N-(4-bromophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide)

- 1017477-18-7(1-(3,4-dimethylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 97529-85-6(5-hydroxyfuran-2-carboxylic acid)

- 946714-14-3((2'-Fluoro1,1'-biphenyl-2-yl)methanamine)